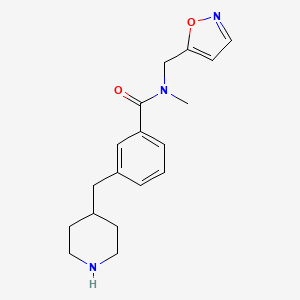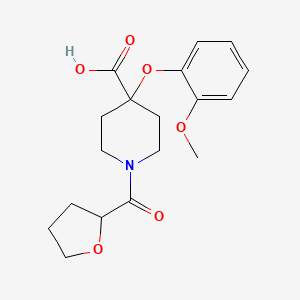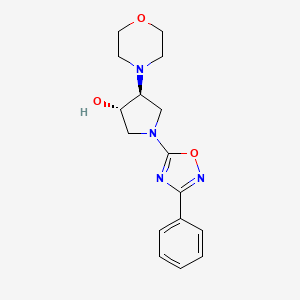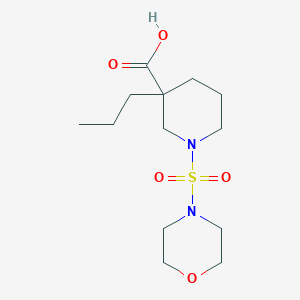![molecular formula C21H27N3O2 B5433855 N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)
N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, commonly known as EPM, is a potent and selective ligand for the sigma-1 receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. EPM binds to the sigma-1 receptor with high affinity and acts as an agonist, stimulating its activity. This leads to the modulation of various signaling pathways, including the ERK and PI3K/Akt pathways, and the release of neurotrophic factors such as BDNF.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter receptors, the inhibition of inflammatory cytokines, and the activation of neurotrophic factors. It has also been found to have analgesic and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EPM is its high selectivity for the sigma-1 receptor, which allows for the study of its specific effects. However, its potency and selectivity also make it difficult to obtain in large quantities, which may limit its use in certain experiments. Additionally, the lack of a crystal structure for the sigma-1 receptor makes it challenging to study the binding of EPM to the receptor.
Direcciones Futuras
There are several future directions for the study of EPM. One area of research is the development of new sigma-1 receptor ligands with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the study of the sigma-1 receptor in different cell types and tissues may provide new insights into its functions and potential therapeutic applications.
Conclusion:
In conclusion, EPM is a potent and selective ligand for the sigma-1 receptor that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the modulation of various signaling pathways and the activation of neurotrophic factors. While there are advantages and limitations to its use in lab experiments, there are also several future directions for its study that may lead to new therapeutic applications.
Métodos De Síntesis
The synthesis of EPM involves the reaction of 4-ethoxyaniline with 2-methyl-4-(chloromethyl)phenylpiperazine, followed by acetylation with acetic anhydride. The final product is obtained by recrystallization from ethanol. The purity of the compound is confirmed by NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. EPM has also been found to modulate ion channels and neurotransmitter receptors, which may contribute to its therapeutic effects.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-26-19-10-8-18(9-11-19)22-21(25)16-23-12-14-24(15-13-23)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHXZHCPRXDZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(3-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433781.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)


![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)
![3-(allylthio)-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433846.png)


![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)